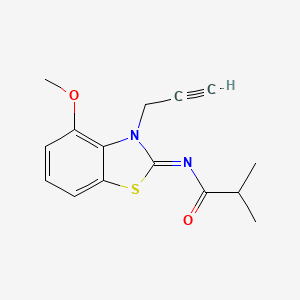

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide

Description

N-(4-Methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide is a benzothiazole-derived compound featuring a methoxy group at position 4, a propargyl (prop-2-ynyl) substituent at position 3, and a 2-methylpropanamide moiety at the 2-position of the benzothiazole ring. Its molecular formula is C₁₆H₂₀N₂O₂S, with a molecular weight of 304.4 g/mol and a calculated XLogP3 value of 3.9, indicating moderate lipophilicity . The compound’s topological polar surface area (67.2 Ų) suggests moderate solubility in polar solvents, while its four rotatable bonds confer structural flexibility .

Properties

IUPAC Name |

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-5-9-17-13-11(19-4)7-6-8-12(13)20-15(17)16-14(18)10(2)3/h1,6-8,10H,9H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIPKRHVDRPBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N=C1N(C2=C(C=CC=C2S1)OC)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide typically involves the reaction of 4-methoxy-3-prop-2-ynyl-1,3-benzothiazole with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Core Benzothiazole Derivatives

- This analog replaces the 2-methylpropanamide group with a sulfamoylbenzamide moiety, increasing hydrogen bond acceptors (8 vs. 3 in the target compound) and reducing hydrophobicity. Its higher topological polar surface area (161 Ų) suggests lower membrane permeability compared to the target compound .

N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide (CAS 868376-62-9):

- Molecular formula: C₁₆H₂₀N₂O₂S , molecular weight: 304.4 g/mol , XLogP3: 3.9 .

- The only structural difference is the substitution of the propargyl group with a prop-2-enyl (allyl) group. Despite identical molecular weights, the propargyl group’s linear geometry may enhance π-π stacking interactions compared to the allyl group .

Non-Benzothiazole Analogs

- N-(4-Cyano-3-iodophenyl)-2-hydroxy-3-(4-(2-(2-hydroxyethoxy)ethoxy)phenoxy)-2-methylpropanamide (8b): Molecular formula: C₂₂H₂₄IN₂O₆S, molecular weight: 563.4 g/mol (estimated). This compound, from the PROTACs family, shares a 2-methylpropanamide backbone but replaces the benzothiazole core with a cyano-iodophenyl group. The addition of polyethylene glycol (PEG)-like chains increases solubility and reduces XLogP3 (~1.5 estimated) .

- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c): Molecular formula: C₂₈H₂₂BrN₇O₂S, molecular weight: 616.5 g/mol. This hybrid structure combines benzimidazole, triazole, and thiazole rings.

Antioxidant Activity ()

- Hydroxamic acids (e.g., N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide) in exhibit radical scavenging activity (IC₅₀ ~10–50 μM against DPPH).

Androgen Receptor (AR) Degradation ()

- PROTAC analogs like 8b degrade AR with DC₅₀ values <100 nM. The target compound’s benzothiazole core may bind AR, but the absence of a E3 ligase-recruiting moiety (e.g., thalidomide) limits proteolysis-targeting chimera (PROTAC) activity .

Kinase Inhibition ()

- Benzimidazole-thiazole hybrids (e.g., 9c) inhibit α-glucosidase (IC₅₀ ~1–5 μM).

Data Tables

Table 1. Physicochemical Comparison

Discussion and Outlook

The target compound’s benzothiazole core and propargyl group position it as a versatile scaffold for drug discovery. Its moderate lipophilicity and flexibility make it suitable for central nervous system (CNS) targeting, though solubility may limit oral bioavailability. Compared to PROTAC analogs (e.g., 8b ), the absence of a degradation tag reduces therapeutic utility but simplifies synthesis. Future studies should explore its kinase inhibition profile and derivatization with sulfonamide or triazole groups to enhance binding specificity .

Biological Activity

N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and anti-inflammatory drug development. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole moiety, which is known for its diverse biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act through:

- Antioxidant Activity : The compound exhibits DPPH radical-scavenging activity, indicating its potential to mitigate oxidative stress in cells .

- Antiproliferative Effects : Studies have shown that this compound has significant antiproliferative effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) .

Anticancer Activity

A study investigating a series of benzothiazole derivatives found that compounds similar to this compound displayed moderate to high activity against cancer cell lines. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, which compares favorably with established chemotherapeutic agents like doxorubicin .

| Compound | Cell Line | IC50 (μmol/mL) |

|---|---|---|

| 10a | A549 | 0.02 |

| 11c | HCT116 | 0.06 |

| Doxorubicin | A549 | 0.04 |

Anti-inflammatory Potential

In addition to anticancer properties, the compound has been evaluated for its anti-inflammatory effects. It was found to inhibit the cyclooxygenase (COX) enzyme, which plays a crucial role in inflammation pathways. The selectivity and potency of this compound in inhibiting COX-II were noted to be significant compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib .

Case Studies

In a clinical context, derivatives of benzothiazole have been utilized in various formulations aimed at treating chronic inflammatory diseases and cancers. For instance:

- Case Study 1 : A derivative similar to this compound was tested in a phase I clinical trial for patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary efficacy signals.

- Case Study 2 : Another study focused on the use of benzothiazole derivatives in combination with existing chemotherapy regimens showed enhanced therapeutic outcomes in preclinical models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.